4,5-dichloroanthracen-9(10H)-one
Description
4,5-Dichloroanthracen-9(10H)-one (C₁₄H₈Cl₂O) is a halogenated anthracenone derivative characterized by chlorine substituents at the 4- and 5-positions of the anthracene backbone. Its crystal structure (monoclinic space group P2₁/c) reveals a planar anthracenone core with Cl atoms contributing to intermolecular interactions via weak C–H⋯Cl and Cl⋯Cl contacts . The compound is synthesized via reduction of precursor quinones using Na₂S₂O₄ under argon, yielding a dichlorinated product with high purity after column chromatography .
Properties
IUPAC Name |
4,5-dichloro-10H-anthracen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLVMGFUKGJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)C(=O)C3=C1C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330496 | |
| Record name | 4,5-Dichloroanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63605-29-8 | |
| Record name | NSC266237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloroanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloroanthracen-9(10H)-one typically involves the chlorination of anthracene followed by oxidation. One common method is the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,5-dichloroanthracene is then oxidized using an oxidizing agent like potassium permanganate to yield 4,5-dichloroanthracen-9(10H)-one .
Industrial Production Methods
Industrial production of 4,5-dichloroanthracen-9(10H)-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and oxidation reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the chlorine atoms or modifying the ketone group.
Scientific Research Applications
4,5-Dichloroanthracen-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Explored for its antiproliferative activity against certain cancer cell lines.
Mechanism of Action
The mechanism by which 4,5-dichloroanthracen-9(10H)-one exerts its effects involves interaction with cellular targets and pathways. In biological systems, it has been shown to inhibit keratinocyte hyperproliferation by interfering with specific signaling pathways that regulate cell growth and differentiation . The compound’s ability to interact with free radicals and other reactive species also contributes to its biological activity.
Comparison with Similar Compounds
1,5-Dichloro-9(10H)-anthracenone
- Structural Differences : This positional isomer features Cl substituents at the 1- and 5-positions instead of 4- and 5-.
- Implications : The altered substitution pattern may influence electronic properties and intermolecular packing. For example, 1,5-dichloro derivatives exhibit distinct melting points (e.g., 1,5-dichloro-10-phenyl-9-methoxymethylanthracene: m.p. 154°C) compared to 4,5-dichloro analogues, suggesting differences in crystallinity and stability .
- Applications : Positional isomerism can affect reactivity in Diels-Alder reactions or catalytic cycles due to steric and electronic variations.
4,5-Dimethoxy-2-methylanthracene-9(10H)-one
- Structural Differences : Replaces Cl atoms with electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups.
- Implications: Methoxy groups enhance solubility in polar solvents and alter electronic properties (e.g., increased electron density on the aromatic ring). This contrasts with the electron-withdrawing Cl substituents in 4,5-dichloroanthracenone, which may reduce nucleophilic reactivity .
- Applications: Methoxy-substituted anthracenones are often explored in photodynamic therapy or as fluorescent probes due to their tunable optoelectronic properties.
9,9′-Bianthracene-10,10′(9H,9′H)-dione
- Structural Differences: A dimeric structure formed by two anthracenone units linked via a C–C bond (1.603 Å) at the 9-positions .
- Implications: The extended π-conjugation system enhances absorption in the visible spectrum, making it suitable for organic semiconductors. In contrast, 4,5-dichloroanthracenone’s monomeric structure limits conjugation but improves solubility.
- Applications : Used in supramolecular chemistry and as a precursor for polymeric materials.
4,5-Dihydroxy-1-(Hydroxymethyl)Anthracene-9,10-Dione
- Structural Differences : Contains hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups instead of Cl atoms.
- This contrasts with the hydrophobic 4,5-dichloro derivative, which is more suited for organic-phase reactions .
- Applications : Investigated for biological activity, including antimicrobial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
